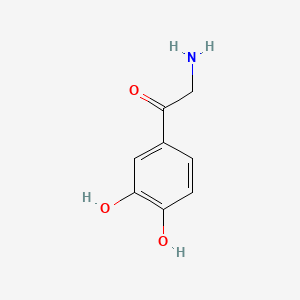

2-Amino-1-(3,4-dihydroxyphenyl)ethanone

概要

説明

ノルアドレナロンは、アルテレノンとしても知られており、生物学的システムにおいて重要な役割を果たすカテコールアミン化合物です。これは、体の闘争または逃走反応に関与する神経伝達物質およびホルモンであるノルアドレナリン(ノルエピネフリン)と密接に関連しています。 ノルアドレナロンは、カテコールアミンファミリーに属する有機化学物質であり、ホルモン、神経伝達物質、および神経調節物質として脳と体に機能しています .

準備方法

合成経路と反応条件: ノルアドレナロンの調製には、酵素の存在下で3,4-ジアセトキシベンズアルデヒドとシアン化水素を反応させてシアノヒドリンを生成する反応が含まれます . このシアノヒドリンはその後、さらに処理されてノルアドレナロンが得られます。 別の方法には、昆虫のキューティクルの加水分解が含まれ、そこでノルアドレナロンは主要な加水分解産物として生成されます.

工業生産方法: 工業環境では、ノルアドレナロンは一般的に、脱酸素化または脱ガスされた水に化合物を溶解し、窒素流中で溶液をろ過し、好ましくは熱を用いて滅菌するプロセスによって生成されます . この方法により、安定した注射可能なノルアドレナロン溶液が生成されます。

化学反応の分析

反応の種類: ノルアドレナロンは、酸化、還元、および置換を含むさまざまな化学反応を起こします。 研究は、ノルアドレナロンのさらなる反応よりも、ノルアドレナロンの形成に重点を置いてきました.

一般的な試薬と条件: ノルアドレナロンの形成には、シアン化水素や3,4-ジアセトキシベンズアルデヒドなどの試薬が含まれます . 昆虫のキューティクルの加水分解も、その形成に役割を果たしています.

主要な生成物: これらの反応から生成される主な生成物は、昆虫のキューティクルの加水分解から生成されるノルアドレナロン自体です.

4. 科学研究アプリケーション

ノルアドレナロンは、化学、生物学、医学、および産業における使用など、さまざまな科学研究アプリケーションを持っています。 昆虫の生理学では、研究者はノルアドレナロンが昆虫の発育、脱皮、その他の生理学的プロセスにどのように影響するかを研究しています. また、逆相高速液体クロマトグラフィー(HPLC)法の分析にも使用されます . さらに、ノルアドレナロンは、その潜在的な抗酸化特性について調査されています.

科学的研究の応用

Noradrenalone has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In insect physiology, researchers study how noradrenalone affects insect development, molting, and other physiological processes. It is also used in the analysis of reverse phase high-performance liquid chromatography (HPLC) methods . Additionally, noradrenalone is investigated for its potential antioxidant properties.

作用機序

ノルアドレナロンは、アルファアドレナリン受容体に作用することで末梢血管収縮薬として機能します。 また、ベータアドレナリン受容体での活性により、心臓の変力性刺激物質であり、冠状動脈の拡張薬でもあります . この化合物は、全身血管抵抗を増加させ、冠灌流圧を向上させます .

類似化合物との比較

ノルアドレナロンは、アドレナリン(エピネフリン)、ノルアドレナリン(ノルエピネフリン)、ドーパミンなどの他のカテコールアミンに似ています。 これらの化合物は、共通のカテコール構造を共有し、人間の体内の神経伝達物質およびホルモンとして機能します . ノルアドレナロンは、昆虫の生理学における特定の役割と、その潜在的な抗酸化特性においてユニークです.

類似化合物:

- アドレナリン(エピネフリン)

- ノルアドレナリン(ノルエピネフリン)

- ドーパミン

- イソプレナリン(合成カテコールアミン)

ノルアドレナロンの独特の特性とアプリケーションにより、さまざまな科学研究分野で貴重な化合物となっています。

特性

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQARFTXUBHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5090-29-9 (hydrochloride) | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198144 | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-61-6 | |

| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

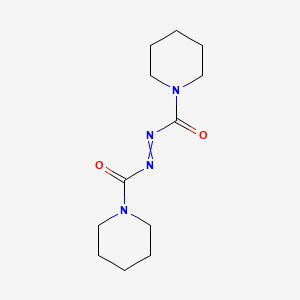

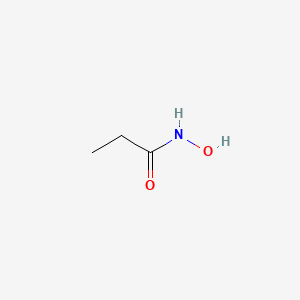

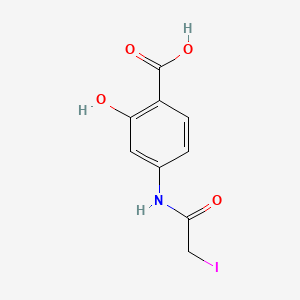

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is arterenone formed in insect cuticle?

A1: Arterenone is not directly present in insect cuticle but is released upon acid hydrolysis. Research suggests it originates from N-acetyldopamine (NADA) oligomers incorporated into the cuticle during sclerotization [, ]. These oligomers likely act as cross-links and filler material within the protein-chitin matrix. Upon acid hydrolysis, these oligomers break down, releasing arterenone [].

Q2: What is the role of NADA in the formation of arterenone and sclerotization?

A2: NADA serves as a crucial precursor for quinonoid tanning agents in insect cuticle sclerotization []. Unlike N-acetylnorepinephrine, which is converted to its quinone form, NADA undergoes a unique conversion to its quinone methide derivative by cuticular phenoloxidase []. This quinone methide can then react with cuticular components, forming oligomers that are ultimately responsible for arterenone release upon hydrolysis [, ].

Q3: What is the significance of arterenone being identified in insect cuticular hydrolyzates?

A3: The presence of arterenone in these hydrolyzates provides valuable insight into the chemical processes underlying cuticle sclerotization [, ]. Its identification supports the role of NADA-derived oligomers as key structural components in sclerotized cuticle. Furthermore, it highlights the complexity of the reactions involved in forming the rigid and protective exoskeleton of insects.

Q4: Are there analytical techniques used to study arterenone in insect cuticle?

A4: While specific techniques for arterenone analysis aren’t detailed in the provided abstracts, the research mentions techniques like solid-state NMR to analyze the composition of sclerotized cuticle []. Additionally, researchers used acid hydrolysis under varying conditions to release arterenone and other catechol-related compounds from the cuticle for analysis [].

Q5: Besides insects, has arterenone been studied in other contexts?

A5: Yes, arterenone has been investigated for its inhibitory effects on tyrosine hydroxylase and tryptophan hydroxylase, enzymes crucial for neurotransmitter synthesis []. This suggests potential pharmacological relevance, although specific details about its mechanism of action and potential applications are not elaborated upon in the provided abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)